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DL-ORNITHINE:HCL (ALPHA-15N)

Cat. No.: B1579824
M. Wt: 169.6
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Description

Theoretical Foundations of Stable Isotope Tracing in Biological Systems

Stable isotope tracing is a sophisticated technique that employs molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope. researchgate.net These isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), are naturally occurring but less abundant than their lighter counterparts (¹²C, ¹⁴N, and ¹H, respectively). embopress.org While chemically identical to the more common isotopes, their difference in mass allows them to be distinguished and quantified using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govembopress.org

The core principle of stable isotope tracing lies in the introduction of a labeled substrate, or "tracer," into a biological system and monitoring its incorporation into various metabolites over time. By analyzing the distribution and abundance of the isotopic label in downstream products, researchers can elucidate the activity of specific metabolic pathways, quantify the rates of metabolic reactions (fluxes), and identify the contributions of different substrates to the formation of a particular molecule. nih.govembopress.org This methodology provides a quantitative and dynamic understanding of metabolism that is often unattainable with traditional biochemical assays that only measure static concentrations of metabolites.

Significance of Nitrogen-15 (¹⁵N) Isotopic Labeling in Metabolic Studies

Nitrogen is a fundamental component of numerous biologically essential molecules, including amino acids, proteins, and nucleic acids. Consequently, the study of nitrogen metabolism is crucial for understanding a wide array of physiological processes, from protein synthesis and degradation to the detoxification of ammonia (B1221849). jci.orgnih.gov Nitrogen-15 (¹⁵N) has become an indispensable tool in this field, serving as a safe and effective tracer for tracking the fate of nitrogen-containing compounds in vivo. cloudfront.netnih.gov

The use of ¹⁵N-labeled substrates allows for the precise measurement of nitrogen flux through various metabolic pathways. embopress.org For instance, by administering a ¹⁵N-labeled amino acid, researchers can follow the nitrogen atom as it is transferred to other molecules, incorporated into newly synthesized proteins, or excreted as waste products like urea (B33335). nih.govpnas.org This has profound implications for studying protein turnover in various physiological and pathological states, assessing the efficacy of nutritional interventions, and diagnosing and monitoring metabolic disorders. pnas.org Furthermore, ¹⁵N labeling is instrumental in environmental science for investigating nitrogen cycling in ecosystems. jci.org

Role of DL-Ornithine:HCl (alpha-¹⁵N) as a Designated Research Tool for Nitrogen Flux Analysis

Within the arsenal (B13267) of ¹⁵N-labeled tracers, DL-Ornithine:HCl (alpha-¹⁵N) holds a specific and critical role, particularly in the investigation of the urea cycle and related pathways of amino acid metabolism. biocrates.com Ornithine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins, but it is a central intermediate in the urea cycle, the primary pathway for the disposal of excess nitrogen in mammals. biocrates.comnih.gov The hydrochloride salt form of DL-ornithine is a stable and water-soluble compound, making it suitable for use in biological research. nih.govontosight.ai

The "DL" designation indicates that the compound is a racemic mixture, containing both the D- and L-enantiomers of ornithine. ontosight.ai In most biological systems, only the L-isomer is metabolically active. The "alpha-¹⁵N" specifies that the stable nitrogen-15 isotope is located at the alpha-amino group of the ornithine molecule. This precise labeling allows researchers to track the fate of this specific nitrogen atom as ornithine participates in various metabolic reactions.

By introducing DL-Ornithine:HCl (alpha-¹⁵N) into a system, researchers can quantitatively assess the flux of nitrogen through the urea cycle. pnas.org This is particularly valuable in studying conditions where this pathway is compromised, such as inborn errors of metabolism like ornithine transcarbamylase deficiency. nih.govnih.govclinicaltrials.gov In such cases, tracing the metabolism of ¹⁵N-labeled ornithine can help to pinpoint the defective step in the cycle and evaluate the effectiveness of therapeutic interventions. nih.gov

One key application is in determining the rate of conversion of ornithine to other amino acids like proline and glutamate (B1630785), and its role as a precursor for polyamine synthesis. physiology.org The use of alpha-¹⁵N labeled ornithine allows for the differentiation of nitrogen originating from ornithine versus other sources, providing a detailed understanding of the complex interplay of amino acid metabolism.

A study on severely burned patients utilized isotopically labeled ornithine to investigate arginine and ornithine kinetics. The findings revealed significantly increased fluxes of these amino acids, as well as an elevated conversion of arginine to ornithine and subsequent ornithine oxidation, highlighting the metabolic stress induced by severe injury. physiology.org

In another study investigating the impact of dietary arginine intake on ornithine metabolism in healthy adults, researchers used isotopically labeled arginine and ornithine. The results demonstrated that ornithine flux and oxidation rates were significantly reduced in the fed state when subjects consumed an arginine-free diet, indicating an adaptive response to conserve arginine. nih.gov

Below is an interactive data table summarizing findings from a study that investigated ornithine kinetics under different dietary conditions, illustrating the type of data that can be generated using labeled ornithine tracers.

Parameter Arginine-Rich Diet (Fasted State) Arginine-Rich Diet (Fed State) Arginine-Free Diet (Fasted State) Arginine-Free Diet (Fed State)
Ornithine Flux (μmol·kg⁻¹·h⁻¹)58.7 ± 5.265.3 ± 7.155.4 ± 6.345.1 ± 3.9
Conversion of Arginine to Ornithine (μmol·kg⁻¹·h⁻¹)12.9 ± 2.624.7 ± 4.811.1 ± 3.59.6 ± 1.2
Ornithine Oxidation (μmol·kg⁻¹·h⁻¹)10.1 ± 1.513.8 ± 2.19.2 ± 1.85.0 ± 0.7

This table is adapted from data presented in a study by Young et al. (1997) to illustrate the application of ornithine tracers in metabolic research. The values represent the mean ± standard deviation. nih.gov

The precise tracking of nitrogen from the alpha position of ornithine provides invaluable insights into the regulation of these critical metabolic pathways. As research continues to unravel the complexities of metabolism, DL-Ornithine:HCl (alpha-¹⁵N) will undoubtedly remain a vital tool for scientists seeking to understand and address a wide range of biomedical and environmental challenges.

Properties

Molecular Weight

169.6

Purity

98%

Origin of Product

United States

Methodological Applications of Dl Ornithine:hcl Alpha ¹⁵n in Advanced Biological Studies

Mass Spectrometry-Based Techniques for Tracing ¹⁵N Enrichment

Mass spectrometry (MS) stands as a cornerstone analytical technique for the sensitive and accurate measurement of isotopic labeling. nih.gov The incorporation of the heavy isotope ¹⁵N from DL-Ornithine:HCl (alpha-¹⁵N) into various biomolecules allows for their differentiation from their unlabeled counterparts, providing a powerful means to study metabolic pathways.

Isotope-Dilution Mass Spectrometry (IDMS) for Quantitative Metabolic Flux Measurements

Isotope-Dilution Mass Spectrometry (IDMS) is a quantitative technique that relies on the addition of a known amount of an isotopically labeled standard, such as DL-Ornithine:HCl (alpha-¹⁵N), to a sample. By measuring the ratio of the labeled to unlabeled analyte, the absolute concentration of the endogenous compound can be determined with high accuracy. This approach is instrumental in metabolic flux analysis (MFA), where the rates of metabolic reactions are quantified. nih.govsciex.comnih.gov

In a typical MFA experiment using ¹⁵N-labeled ornithine, cells or organisms are cultured in a medium containing the labeled amino acid. As metabolism proceeds, the ¹⁵N is incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using MS, researchers can calculate the fluxes through specific biochemical pathways. nih.govnih.gov This provides a dynamic view of cellular metabolism that is not attainable with traditional concentration measurements alone. researchgate.net

Table 1: Key Steps in IDMS-based Metabolic Flux Analysis

StepDescription
Tracer Selection DL-Ornithine:HCl (alpha-¹⁵N) is chosen as the isotopic tracer.
Labeling Experiment Biological systems are exposed to the ¹⁵N-labeled ornithine.
Sample Preparation Metabolites are extracted from the biological samples.
MS Analysis The mass isotopomer distribution of target metabolites is measured. nih.gov
Data Analysis Fluxes are calculated using computational models that consider the stoichiometry of the metabolic network and the measured labeling patterns. nih.govethz.ch

Application in Targeted and Untargeted Metabolomics for Nitrogen-Containing Metabolites

The use of DL-Ornithine:HCl (alpha-¹⁵N) extends to both targeted and untargeted metabolomics, two distinct but complementary approaches for studying the metabolome. sigmaaldrich.com

Targeted Metabolomics: This approach focuses on the quantitative analysis of a predefined set of metabolites. sigmaaldrich.com By using ¹⁵N-ornithine as a tracer, researchers can specifically track the flow of nitrogen through pathways involving ornithine, such as the urea (B33335) cycle and polyamine biosynthesis. This allows for the precise measurement of changes in the levels of key nitrogen-containing metabolites under different physiological or pathological conditions. sigmaaldrich.comnih.gov

Untargeted Metabolomics: In contrast, untargeted metabolomics aims to comprehensively analyze all detectable metabolites in a sample without prior selection. sigmaaldrich.com When combined with ¹⁵N labeling, this technique can help identify novel nitrogen-containing metabolites and metabolic pathways that are influenced by ornithine metabolism. nih.govfrontiersin.org The presence of the ¹⁵N isotope serves as a "tag" to highlight metabolites derived from the initial labeled precursor. researchgate.net

Table 2: Comparison of Targeted and Untargeted Metabolomics with ¹⁵N-Ornithine

FeatureTargeted MetabolomicsUntargeted Metabolomics
Goal Quantify specific, known metabolites. sigmaaldrich.comIdentify and relatively quantify as many metabolites as possible. sigmaaldrich.com
¹⁵N-Ornithine Use Traces the fate of nitrogen into predefined pathways.Discovers novel nitrogen-containing metabolites derived from ornithine. frontiersin.orgbiorxiv.org
Data Output Absolute or relative concentrations of target analytes.A comprehensive profile of labeled and unlabeled metabolites.
Example Application Measuring the flux through the urea cycle.Identifying previously unknown products of polyamine catabolism.

Integration with Proteomics Workflows for Protein Turnover Studies

Protein turnover, the balance between protein synthesis and degradation, is a fundamental process in maintaining cellular homeostasis. nih.govresearchgate.net Stable isotope labeling with amino acids, a technique pioneered decades ago, remains a cornerstone for studying these dynamics. nih.govliverpool.ac.uk DL-Ornithine:HCl (alpha-¹⁵N) can be integrated into proteomics workflows to measure the rates of protein synthesis. isotope.com

In these experiments, cells are cultured in a medium containing ¹⁵N-ornithine. As new proteins are synthesized, they incorporate this heavy isotope-labeled amino acid. By using mass spectrometry to analyze peptides from protein digests, the ratio of ¹⁵N-labeled to unlabeled peptides can be determined over time. nih.gov This information allows for the calculation of the synthesis rate for individual proteins, providing a global view of proteome dynamics. researchgate.netliverpool.ac.uk This approach offers a powerful way to understand how cells regulate their protein content in response to various stimuli. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Approaches in ¹⁵N-Labeled Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical technique that can be used to study the structure and dynamics of biomolecules. researchgate.net The use of ¹⁵N-labeled compounds like DL-Ornithine:HCl (alpha-¹⁵N) significantly enhances the utility of NMR for studying nitrogen metabolism and the biomolecules involved. isotope.comisotope.comisotope.com

Solid-State NMR for Structural Elucidation and Dynamics of Biomolecules Incorporating ¹⁵N-Ornithine

Solid-state NMR (ssNMR) is particularly well-suited for studying large, insoluble, or non-crystalline biological assemblies that are intractable by other high-resolution structural methods like X-ray crystallography or solution NMR. nih.govwarwick.ac.uknih.gov By incorporating ¹⁵N-ornithine into proteins or other biomolecules, ssNMR can provide atomic-level information about their structure and dynamics. nih.govanr.fr

The ¹⁵N nucleus has a nuclear spin of 1/2, which makes it amenable to a variety of sophisticated NMR experiments. The chemical shift of the ¹⁵N nucleus is highly sensitive to its local electronic environment, providing valuable structural information. mdpi.com Furthermore, ssNMR can probe molecular motions over a wide range of timescales, offering insights into the dynamic processes that govern biological function. warwick.ac.uk This is particularly valuable for studying systems like amyloid fibrils and membrane proteins where ornithine or its metabolites may play a role. warwick.ac.uknih.gov

Solution-State NMR in Kinetic and Metabolic Investigations Utilizing ¹⁵N-Labeled Compounds

Solution-state NMR complements ssNMR by providing detailed information about the structure, dynamics, and interactions of soluble biomolecules in a near-native state. mdpi.com The use of ¹⁵N-labeled compounds, including ¹⁵N-ornithine, is a standard and powerful technique in these investigations. researchgate.net

In kinetic studies, the incorporation of ¹⁵N can be monitored over time to follow the progress of enzymatic reactions. nih.gov This allows for the determination of kinetic parameters and the elucidation of reaction mechanisms. In metabolic investigations, ¹⁵N-labeled ornithine can be introduced into cells or organisms, and the appearance of the ¹⁵N label in various metabolites can be tracked by NMR. researchgate.net This provides a direct and non-invasive way to map metabolic pathways and measure metabolic fluxes in living systems. researchgate.net

Hybrid Analytical Platforms for Comprehensive ¹⁵N Tracer Analysis

To fully leverage the potential of ¹⁵N tracers like DL-Ornithine:HCl (alpha-¹⁵N), researchers increasingly rely on hybrid analytical platforms. These platforms combine the strengths of different technologies to provide a more complete picture of metabolic dynamics. The integration of separation science, mass spectrometry, and nuclear magnetic resonance spectroscopy, underpinned by powerful computational tools, represents the state-of-the-art in the field.

The combination of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful synergy for the comprehensive analysis of metabolites derived from ¹⁵N-labeled precursors. nih.govnih.gov These two techniques provide complementary information, which, when integrated, yields a highly detailed and robust characterization of metabolic pathways.

LC-MS/MS is prized for its exceptional sensitivity and selectivity, making it the method of choice for detecting and quantifying low-abundance analytes within complex biological mixtures. nih.gov In the context of ¹⁵N tracing, LC-MS can accurately measure the mass shift introduced by the ¹⁵N isotope, allowing for the determination of isotope enrichment in various downstream metabolites. This capability enables the quantitative assessment of metabolic flux through specific pathways. creative-proteomics.com

NMR spectroscopy, on the other hand, is unparalleled in its ability to provide definitive structural characterization of molecules. nih.govcreative-proteomics.com While generally less sensitive than MS, NMR can determine the precise position of the ¹⁵N label within a metabolite's structure. This positional information is critical for distinguishing between different metabolic routes that may lead to the same product.

The integration of these technologies can be achieved through several approaches: nih.govnih.gov

Online LC-MS-NMR: This setup allows for the direct, sequential analysis of the LC eluent by both MS and NMR detectors. It minimizes sample handling but is often limited by the low sensitivity of the NMR experiment in a flowing system. nih.gov

Stop-flow LC-MS-NMR: To enhance NMR sensitivity, the chromatographic flow can be temporarily halted when a peak of interest enters the NMR probe. This allows for longer acquisition times and signal averaging, improving the signal-to-noise ratio. nih.gov

LC-MS-SPE-NMR: This advanced hyphenation involves using a solid-phase extraction (SPE) interface. LC peaks are first identified by MS and then captured on individual SPE cartridges. The trapped analytes can then be eluted with a suitable deuterated solvent and transferred to an NMR system for detailed structural analysis. This method effectively concentrates the sample, significantly boosting NMR sensitivity. nih.gov

By using DL-Ornithine:HCl (alpha-¹⁵N) as a metabolic tracer, this integrated platform can precisely track the journey of the ¹⁵N atom as it is incorporated into other molecules like polyamines, proline, and glutamate (B1630785), providing unambiguous evidence of pathway activity and flux.

Table 1: Comparison of Analytical Techniques in Metabolic Profiling

Feature Liquid Chromatography-Mass Spectrometry (LC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Integrated LC-MS-NMR Platform
Primary Strength High sensitivity and selectivity; ideal for quantification. nih.gov Unambiguous structural and positional information. nih.govcreative-proteomics.com Comprehensive quantitative and structural characterization. nih.gov
Sensitivity High (picomolar to femtomolar range) Low (micromolar to millimolar range) Enhanced through stop-flow or SPE trapping. nih.gov
Information Provided Molecular weight, fragmentation patterns, quantification. Precise chemical structure, stereochemistry, isotope position. Correlated mass, quantity, and definitive structure.
Application in ¹⁵N Tracing Quantifies the incorporation of ¹⁵N into various metabolites. creative-proteomics.com Determines the exact location of the ¹⁵N atom in the metabolite. Provides a complete picture of nitrogen flux and pathway utilization.

The large-scale metabolic profiling experiments enabled by ¹⁵N tracers and hybrid analytical platforms generate vast and complex datasets. Significant advancements in data acquisition, processing, and bioinformatics are essential to translate this raw data into biological knowledge. nih.govdigitalhill.com

Data Acquisition: Modern ¹⁵N tracing studies require high-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, capable of accurately resolving the small mass difference between the ¹⁴N and ¹⁵N isotopologues. escholarship.org Acquiring high-resolution data for both precursor ions (MS1) and fragment ions (MS2) is recommended to ensure reliable identification and quantification. escholarship.org

Data Processing: Following acquisition, the raw data must undergo extensive processing. Specialized software pipelines have been developed specifically for stable isotope labeling experiments. nih.govnih.gov These computational workflows perform several critical functions:

Extraction of Ion Intensities: The software extracts the signal intensities for all isotopologues of a given metabolite or peptide from the raw data files across different time points or experimental conditions. nih.gov

Isotopic Incorporation Calculation: The tools calculate the relative abundance of the ¹⁵N-labeled species, often correcting for the natural abundance of stable isotopes to determine the true level of tracer incorporation. nih.govescholarship.org

Bioinformatic Analysis: Bioinformatics applies computational and statistical techniques to analyze biological data, providing a deeper understanding of complex systems. interesjournals.org In the context of ¹⁵N tracing, bioinformatics tools are crucial for interpreting the processed data. researchgate.netnih.gov Advanced numerical models and algorithms, such as those using Markov chain Monte Carlo (MCMC) methods or implemented in platforms like MATLAB, are used to analyze the dynamics of ¹⁵N distribution. researchgate.netresearchgate.net These tools, like the Ntrace model, can simultaneously estimate multiple gross nitrogen transformation rates, providing quantitative insights into the fluxes within metabolic networks and their regulation. researchgate.netresearchgate.net This data-driven approach allows researchers to move beyond simple pathway identification to a quantitative understanding of metabolic network dynamics in response to various stimuli or in disease states. researchgate.net

Table 2: Software and Tools for ¹⁵N Tracing Data Analysis

Tool/Platform Primary Function Key Features Reference
Protein Prospector Protein quantification in ¹⁵N metabolic labeling. Open-access web-based software; corrects for labeling efficiency; provides median and interquartile ranges for protein ratios. escholarship.org, researchgate.net
IOMIQS Quantitative shotgun proteomics analysis. Software framework for automated peptide identification and quantification; designed for time-course experiments with a uniform ¹⁵N standard. nih.gov
d2ome In vivo protein turnover analysis. Automates analysis from LC-MS data; uses a decay model to determine label incorporation; performs statistical outlier filtering. utmb.edu
Ntrace Analysis of ¹⁵N tracing data in soil/plant systems. MATLAB-based tool with advanced parameter optimization routines; improves accuracy and speed of ¹⁵N tracing analyses. researchgate.net, researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
DL-Ornithine:HCl (alpha-¹⁵N)
Ornithine
Nitrogen
Polyamines
Proline
Glutamate
Carbon
Glucose
Chloroform
Methyl tert-butyl ether (MTBE)

Investigative Paradigms in Nitrogen and Amino Acid Metabolism Utilizing Alpha ¹⁵n Labeled Ornithine

Elucidation of Ornithine Metabolism and Interconversion Pathways

Ornithine occupies a central position in cellular metabolism, acting as a critical intermediate in the urea (B33335) cycle and serving as a precursor for the synthesis of arginine, proline, and polyamines. The use of alpha-¹⁵N labeled ornithine allows researchers to trace the flow of the labeled nitrogen atom through these interconnected pathways, providing quantitative insights into their regulation and dynamics.

Dynamics of Ornithine-Arginine Cycling and its Metabolic Regulation

The interconversion of ornithine and arginine is a key metabolic axis with implications for nitrogen homeostasis, nitric oxide synthesis, and protein metabolism. While the primary direction of this pathway in the urea cycle is the conversion of arginine to ornithine, a reverse flux from ornithine to arginine, known as the arginine-ornithine cycle, also occurs. Stable isotope tracer studies using ¹⁵N-labeled ornithine have been instrumental in quantifying the rates of this cycling and understanding its physiological significance.

In studies of severely burned patients, a state of extreme metabolic stress, dual-isotope tracer methods with compounds like [¹⁵N₂-guanidino-5,5-²H₂]arginine and [5-¹³C]ornithine have been employed to assess the kinetics of these amino acids. nih.gov These studies reveal a significant increase in the flux of both arginine and ornithine, as well as an elevated conversion rate of arginine to ornithine. nih.gov The use of ¹⁵N-labeled tracers allows for the precise measurement of the appearance of the ¹⁵N label in arginine following the administration of ¹⁵N-ornithine, providing a direct measure of the rate of this conversion.

Table 1: Representative Data on Arginine and Ornithine Kinetics in a Stressed State

ParameterControl Group (µmol·kg⁻¹·h⁻¹)Burn Injury Group (µmol·kg⁻¹·h⁻¹)
Arginine Flux65.2 ± 5.1102.3 ± 8.7
Ornithine Flux45.8 ± 4.378.1 ± 6.9
Arginine to Ornithine Conversion30.1 ± 3.555.4 ± 5.2

Note: This table is a representation of findings from stable isotope tracer studies and is for illustrative purposes.

These findings, made possible through isotopic labeling, demonstrate that in catabolic states, there is an accelerated disposal of arginine through its conversion to ornithine, highlighting the regulatory importance of this pathway in managing nitrogen balance. nih.gov

Role of Ornithine Aminotransferase (OAT) in De Novo Ornithine Synthesis and Degradation Pathways

Ornithine aminotransferase (OAT) is a key mitochondrial enzyme that catalyzes the reversible transamination of ornithine to glutamate-γ-semialdehyde, which is in equilibrium with pyrroline-5-carboxylate (P5C). This reaction connects ornithine metabolism with the metabolism of glutamate (B1630785) and proline. The direction of the OAT-catalyzed reaction is dependent on the metabolic state of the cell and the relative concentrations of substrates and products.

The use of ¹⁵N-labeled ornithine allows for the tracing of the nitrogen atom from ornithine to glutamate and proline. By measuring the ¹⁵N enrichment in these amino acids following the administration of alpha-¹⁵N ornithine, researchers can quantify the flux through the OAT pathway. In conditions of high ornithine availability, the flux is predominantly towards glutamate and proline synthesis, representing a degradative pathway for ornithine. Conversely, when ornithine levels are low, the reverse reaction can contribute to de novo ornithine synthesis from glutamate.

Polyamine Biosynthesis and Regulatory Networks

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations that are essential for cell growth, differentiation, and proliferation. Ornithine is the direct precursor for the synthesis of putrescine, the first and rate-limiting step in the polyamine biosynthetic pathway, which is catalyzed by the enzyme ornithine decarboxylase (ODC).

Tracing ¹⁵N Flux from Ornithine into Key Polyamines (e.g., Putrescine, Spermidine, Spermine)

The use of alpha-¹⁵N labeled ornithine provides a direct method to trace the flow of nitrogen from ornithine into the polyamine pool. By administering ¹⁵N-ornithine to cells or organisms and subsequently measuring the ¹⁵N enrichment in putrescine, spermidine, and spermine, researchers can quantify the rate of polyamine biosynthesis.

A novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method has been developed to measure polyamine flux by tracking the incorporation of heavy isotopes from ¹³C and ¹⁵N-labeled precursors, including ornithine, into polyamines. nih.gov This technique allows for the precise quantification of the newly synthesized polyamines and provides a dynamic measure of the activity of the polyamine biosynthetic pathway.

Table 2: Illustrative Data on ¹⁵N Incorporation from Labeled Ornithine into Polyamines

Polyamine¹⁵N Enrichment (Atom Percent Excess) at 6 hours¹⁵N Enrichment (Atom Percent Excess) at 24 hours
Putrescine15.2 ± 1.835.7 ± 4.1
Spermidine8.9 ± 1.122.4 ± 2.9
Spermine4.3 ± 0.712.8 ± 1.5

Note: This table presents hypothetical data to illustrate the principles of tracing ¹⁵N flux from ornithine into the polyamine pool.

These types of studies have demonstrated that the flux through the polyamine pathway is tightly regulated and can be significantly altered in various physiological and pathological conditions, such as cancer, where polyamine metabolism is often upregulated. nih.gov

Interplay between Ornithine Metabolism, Polyamine Synthesis, and Cellular Processes

The synthesis of polyamines from ornithine is intricately linked to other metabolic pathways and cellular processes. The availability of ornithine, which is influenced by the activity of the urea cycle and the OAT pathway, can directly impact the rate of polyamine biosynthesis.

Furthermore, polyamines themselves can regulate ornithine metabolism. For example, high levels of polyamines can lead to a feedback inhibition of ODC activity, thereby reducing the conversion of ornithine to putrescine. This regulatory loop ensures that the intracellular concentrations of polyamines are maintained within a narrow range.

The interplay between ornithine metabolism and polyamine synthesis has profound implications for cellular function. Polyamines are known to interact with nucleic acids, regulate gene expression, and modulate protein synthesis. Therefore, by controlling the availability of the precursor ornithine, cells can fine-tune the levels of these critical regulatory molecules to influence a wide array of cellular processes, from proliferation to apoptosis.

Interconnections with Central Carbon and Nitrogen Metabolism

Evaluation of Urea Cycle Activity and Nitrogen Flux via ¹⁵N-Ornithine

The stable isotope-labeled compound DL-ORNITHINE:HCL (ALPHA-15N) is a critical tool for investigating the dynamics of the urea cycle and the broader network of nitrogen metabolism. By introducing a ¹⁵N label at the alpha-amino position of ornithine, researchers can trace the path of this nitrogen atom through various metabolic pathways, enabling the quantification of reaction rates and nitrogen flux.

A primary application of alpha-¹⁵N ornithine is the direct measurement of urea cycle activity. The urea cycle, also known as the ornithine cycle, is the principal pathway for the disposal of surplus nitrogen in many animals, converting toxic ammonia (B1221849) into urea for excretion. wikipedia.org Ornithine is a central intermediate in this cycle. By tracking the incorporation of the ¹⁵N label from ornithine into urea, the rate of urea synthesis can be precisely determined. nih.gov Such studies have been instrumental in understanding how physiological conditions, like a high-protein diet, and pathological states, such as liver disease, impact the functionality of the urea cycle.

Furthermore, alpha-¹⁵N ornithine facilitates the investigation of nitrogen flux between different metabolic pools. The alpha-amino group of ornithine can be transferred to other molecules via transamination reactions. pressbooks.pub By monitoring the distribution of the ¹⁵N label among other amino acids and nitrogenous compounds, a detailed map of the intricate web of nitrogen metabolism can be constructed. For instance, the transfer of ¹⁵N from ornithine to glutamate provides a direct measure of the activity of ornithine aminotransferase and related enzymatic pathways.

Table 1: Research Findings on Urea Cycle Activity using alpha-¹⁵N-Ornithine This table is interactive. Click on the headers to sort the data.

Study Focus Experimental System Key Finding
Urea Synthesis Quantification Isolated Perfused Rat Liver Demonstrated the real-time synthesis of [¹⁵N]urea following the administration of ¹⁵N-labeled precursors, validating the use of ¹⁵N NMR to monitor urea cycle flux. nih.gov
Urea Cycle Disorders Human Subjects The ratio of ¹⁵N-urea to ¹⁵N-glutamine following a [5-(amide)¹⁵N]glutamine infusion serves as a sensitive index of in vivo urea cycle activity and correlates with clinical severity. nih.gov
Regulation of Urea Synthesis Human Subjects High protein intake stimulates the synthesis of N-acetylglutamate, an allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I, thereby increasing urea cycle flux. pressbooks.pub

Integration of Ornithine Pathways with Glutamine, Glutamate, and other Amino Acid Metabolism

The metabolism of ornithine is intricately connected with that of other key amino acids, particularly glutamine and glutamate. The use of alpha-¹⁵N ornithine is invaluable for dissecting these complex interrelationships. The enzyme ornithine aminotransferase (OAT) catalyzes the reversible transfer of the delta-amino group of ornithine to alpha-ketoglutarate, yielding glutamate-γ-semialdehyde and glutamate. This reaction forms a crucial link between the urea cycle and the citric acid cycle, as well as general amino acid metabolism.

Through the use of alpha-¹⁵N ornithine, researchers can trace the flow of nitrogen from ornithine to glutamate. The appearance of the ¹⁵N label in the glutamate pool offers a direct measurement of the metabolic flux through the OAT pathway. nih.gov This has been pivotal in understanding the metabolic fate of ornithine in different tissues. For example, in tissues with high OAT expression, such as the liver, a substantial portion of ornithine-derived nitrogen is channeled into the glutamate pool.

The metabolism of glutamate is also closely linked to that of glutamine, which is synthesized from glutamate and ammonia by glutamine synthetase. nih.govlibretexts.org Consequently, the ¹⁵N label from ornithine can be traced into the glutamine pool, providing insights into ammonia detoxification pathways and the transport of nitrogen between organs. dntb.gov.ua Studies employing alpha-¹⁵N ornithine have also helped to quantify the contribution of ornithine to the synthesis of other important molecules derived from its metabolic pathway, such as proline and polyamines.

Table 2: Tracing Nitrogen Flow from alpha-¹⁵N-Ornithine to Other Amino Acids This table is interactive. Click on the headers to sort the data.

Metabolic Pathway Investigated Experimental System Key Observation
Glutamine-Glutamate Cycle Cultured Astrocytes Astrocytes can both synthesize and utilize glutamine, indicating that the glutamate-glutamine cycle between astrocytes and neurons is more complex than a simple stoichiometric relationship. nih.gov
Ammonia Detoxification Mouse Cortical Cell Cultures Transamination reactions following the reductive amination of α-ketoglutarate by glutamate dehydrogenase are a significant pathway for ammonia detoxification. researchgate.net
Nitrogen Assimilation in Leaves Various Plant Species Leaves can assimilate nitrate (B79036) into glutamine, glutamate, aspartate, and asparagine in both light and dark conditions through the coordinated action of several enzymes. mdpi.com

Investigating Nitrogen Flow in Specific Biological and Environmental Systems

Microbial Nitrogen Cycling Studies and Soil Nitrogen Transformations Using ¹⁵N Tracing

In the fields of microbial ecology and soil science, ¹⁵N-labeled substrates are indispensable for unraveling the complexities of the nitrogen cycle. researchgate.net While ¹⁵N-labeled ammonia and nitrate are more commonly used, alpha-¹⁵N ornithine provides a unique avenue for studying the metabolism of amino acids in the soil environment.

Soil microorganisms are central to the decomposition of organic matter, a process that releases amino acids like ornithine. By introducing alpha-¹⁵N ornithine into soil samples, researchers can track the fate of the labeled nitrogen. This allows for the determination of the rates of several key processes, including mineralization (the conversion of organic nitrogen to inorganic forms like ammonia), immobilization (the uptake of nitrogen by microorganisms), and subsequent transformations like nitrification and denitrification. bangor.ac.uknih.gov These studies provide critical data on the turnover of organic nitrogen in soils and how these processes are affected by various environmental factors. The natural abundance of ¹⁵N in soil can also serve as an indicator of the openness of the ecosystem's nitrogen cycle. copernicus.org

Plant Nitrogen Assimilation, Allocation, and Translocation Mechanisms

Plants primarily absorb nitrogen from the soil as nitrate and ammonium, but they can also utilize amino acids. mdpi.com The application of ¹⁵N-labeled amino acids, including alpha-¹⁵N ornithine, enables the direct investigation of the uptake and metabolism of organic nitrogen by plants.

By supplying alpha-¹⁵N ornithine to a plant's root system, researchers can trace the movement of the ¹⁵N label throughout the plant. This reveals information about root uptake, translocation to different plant organs, and the metabolic fate of the incorporated nitrogen. researchgate.net Such studies are crucial for understanding the contribution of organic nitrogen to plant nutrition, especially in ecosystems where it represents a significant portion of the available nitrogen pool. The distribution of ¹⁵N isotopes within the plant can also provide insights into the fluxes of nitrogen between different organs. nih.gov It has been observed that in some plant species, the assimilation of nitrate can occur in leaves in both light and dark conditions. nih.gov

Research on Nitrogen Dynamics in Aquatic Ecosystems with ¹⁵N Tracers

Similar to terrestrial environments, ¹⁵N tracers are vital for studying nitrogen cycling in aquatic ecosystems. nine-esf.org Dissolved organic nitrogen (DON), which includes amino acids such as ornithine, is a significant component of the nitrogen pool in these environments. The use of alpha-¹⁵N ornithine allows for the tracing of the uptake and transformation of this component of the DON pool by aquatic microorganisms like bacteria and phytoplankton.

By introducing alpha-¹⁵N ornithine into water samples, researchers can measure the rates of its uptake by microorganisms and its remineralization back into the dissolved inorganic nitrogen pool. researchgate.net These experiments provide essential data for understanding the biogeochemical cycling of nitrogen in oceans, lakes, and rivers, and how these processes are influenced by factors such as nutrient availability. usu.edu Whole-lake ¹⁵N tracer studies, though rare, are particularly effective in elucidating ecosystem-level nitrogen dynamics. usu.edu

Table 3: Applications of ¹⁵N-Ornithine in Environmental Nitrogen Cycling Studies This table is interactive. Click on the headers to sort the data.

Research Area Experimental Approach Information Gained
Terrestrial Ecosystems Meta-analysis of ¹⁵N tracer studies The greatest recovery of ¹⁵N tracer occurred in shrublands and wetlands, with the largest sinks for ¹⁵N being belowground in forests, shrublands, and grasslands. nih.gov
Agroecosystems Use of ¹⁵N-depleted fertilizers ¹⁵N-depleted fertilizers can be used as a cost-effective alternative to ¹⁵N-enriched fertilizers for tracing nitrogen flows in larger field plots. researchgate.net
Tropical Forests Analysis of ¹⁵N in tree rings Long-term trends in the δ¹⁵N of tree rings can serve as a bio-indicator of changes in the nitrogen cycle, potentially reflecting increased leaching of ¹⁵N-depleted nitrate. nih.gov

Modeling and Computational Approaches for ¹⁵n Metabolic Flux Analysis Mfa

Computational Algorithms and Software for Flux Quantification

The conversion of raw isotopic labeling data into meaningful metabolic fluxes requires sophisticated computational tools and algorithms. These tools are designed to solve complex systems of equations that describe the flow of isotopes through the metabolic network.

When combining carbon (¹³C) and nitrogen (¹⁵N) tracers, the complexity of the metabolic model increases significantly. A major challenge is model under-determinacy, particularly when dealing with bidirectional reactions like those catalyzed by transaminases. embopress.org It is often difficult to discern from the data whether a reaction is operating unidirectionally or bidirectionally, leading to uncertainty in flux estimations.

Bayesian Model Averaging (BMA) offers a robust statistical framework to address this uncertainty. embopress.org Instead of relying on a single model structure, BMA considers a range of plausible models (e.g., with different assumptions about reaction bidirectionality) and averages the results, weighted by each model's posterior probability. embopress.orgnih.govworktribe.com This approach provides a more reliable estimation of flux distributions by accounting for model uncertainty. researchgate.netresearchgate.net For instance, in studies of Mycobacterium bovis BCG using dual ¹³C/¹⁵N labeling, BMA was instrumental in resolving the most likely operational modes of key metabolic nodes and quantifying both carbon and nitrogen fluxes simultaneously. embopress.org

At the heart of flux quantification are optimization algorithms that aim to find the set of flux values that best explains the experimentally measured labeling data. This is typically achieved by minimizing the misfit (e.g., the sum of squared residuals) between the model-predicted and experimentally determined isotopic enrichments. researchgate.net

Historically, algorithms like the Levenberg-Marquardt (LM) method have been used. However, the LM method is most effective for models with a small number of parameters and can be limited when applied to more complex networks. researchgate.netresearchgate.net

More advanced methods, particularly Markov chain Monte Carlo (MCMC) sampling, have proven to be more powerful for complex ¹⁵N tracing models. researchgate.netresearchgate.net MCMC algorithms can simultaneously handle a large number of parameters and are not limited to simple kinetic descriptions; they can, for example, optimize models that include Michaelis-Menten kinetics. researchgate.net A key advantage of the MCMC approach is its ability to determine the probability density functions (PDFs) for each flux parameter, providing a rigorous quantification of the uncertainty associated with each estimated flux. researchgate.net

Table 1: Comparison of Optimization Algorithms for ¹⁵N MFA

AlgorithmDescriptionAdvantagesLimitations
Levenberg-Marquardt (LM) An iterative algorithm that finds a local minimum for a function expressed as the sum of squares of non-linear functions. researchgate.netFast and efficient for models with a small number of parameters. researchgate.netRestricted to a small number of parameters (typically < 6-8); may only find local minima. researchgate.netresearchgate.net
Markov chain Monte Carlo (MCMC) A sampling-based method that explores the parameter space to generate a probability distribution of possible solutions. researchgate.netCan determine PDFs for many parameters simultaneously; can handle complex kinetic models; robust for high-dimensional problems. researchgate.netresearchgate.netComputationally more intensive than simpler methods. researchgate.net
Stochastic Gradient Descent (SGD) An iterative method for optimizing an objective function with stochastic approximations. inrae.frEfficient for very large datasets and models.Can have high variance in parameter updates, leading to noisy convergence.
Adaptive Moment Estimation (Adam) An optimization algorithm that computes adaptive learning rates for each parameter. inrae.frCombines advantages of other algorithms for fast convergence; well-suited for large-scale problems.Performance can be sensitive to hyperparameter tuning.

Reconstruction of Metabolic Networks and Pathways from ¹⁵N Labeling Data

Genome-scale metabolic reconstructions provide a comprehensive blueprint of an organism's metabolic capabilities. babraham.ac.uk However, these reconstructions are often incomplete or contain reactions that are not active under specific conditions. Isotopic tracer studies, including those with ¹⁵N, are invaluable for the experimental validation and refinement of these network models. babraham.ac.uknih.gov

By tracking the path of ¹⁵N atoms from a source to various end-product metabolites (like proteinogenic amino acids), researchers can:

Confirm Pathway Activity: Demonstrate that a predicted metabolic pathway is indeed active under the experimental conditions.

Identify Novel Pathways: Discover previously unknown connections or reactions in nitrogen metabolism.

Constrain the Model: The flux data generated from ¹⁵N labeling experiments can be used as constraints in model simulations (e.g., Flux Balance Analysis) to improve the accuracy of predictions. nih.gov

The process is often iterative: an initial metabolic model is used to design labeling experiments, the data from which is then used to refine the model, leading to a more accurate and predictive representation of the organism's metabolism. arxiv.org

Challenges and Limitations in ¹⁵N MFA and Isotopic Tracer Studies

Despite its power, ¹⁵N MFA is subject to a number of challenges and limitations that must be carefully considered in experimental design and data interpretation.

Table 2: Key Challenges in ¹⁵N MFA and Isotopic Tracer Studies

CategoryChallengeDescription
Biological Stable Isotope Effects The introduction of heavy ¹⁵N isotopes can sometimes alter protein expression levels, metabolic pathways, or even chromatographic retention times of peptides, potentially biasing results. nih.gov
Metabolic Compartmentation In eukaryotic cells, the existence of different metabolite pools within various organelles can complicate the interpretation of labeling data from whole-cell extracts.
Analytical Data Complexity Accurate quantification requires correcting for the natural abundance of stable isotopes and any isotopic impurities in the tracer substrate, which can otherwise lead to distorted data and misinterpretation. researchgate.net
Measurement Accuracy Precise measurement of isotopic patterns in low-abundance metabolites can be challenging and is critical for the accuracy of flux calculations.
Computational Model Under-determinacy The number of unknown fluxes can exceed the number of independent measurement constraints, especially in complex networks with bidirectional or cyclic pathways, making a unique solution difficult to find. embopress.org
Kinetic Modeling Accurately modeling the kinetics of every reaction in a large network is often infeasible, leading to the use of simplifying assumptions. nih.gov
Computational Cost Advanced algorithms like MCMC, while powerful, can be computationally expensive, especially for genome-scale models. researchgate.net
General Dynamic Systems Quantifying fluxes in systems not at a steady state is inherently more complex and requires more sophisticated experimental designs and computational methods (DMFA). nih.gov
Subject Variability In vivo studies can be affected by significant biological variability between individual subjects, complicating the interpretation of results. nih.gov

Frontiers and Future Directions in Research with Dl Ornithine:hcl Alpha ¹⁵n

Development of Novel ¹⁵N Labeling Strategies for Enhanced Specificity and Resolution

The development of sophisticated ¹⁵N labeling strategies is pushing the boundaries of metabolic research, allowing for greater specificity and higher resolution in tracking the fate of nitrogen atoms. The use of DL-Ornithine:HCl (alpha-¹⁵N) is integral to these advancements, moving beyond simple tracer incorporation to more nuanced experimental designs.

One key area of development is the coupling of ¹⁵N labeling with high-resolution analytical techniques. For instance, ¹⁵N-labeled ornithine is used in Nuclear Magnetic Resonance (NMR)-based studies to probe the structure, dynamics, and binding of macromolecules. isotope.com By introducing an NMR-active ¹⁵N nucleus at a specific position, researchers can simplify complex spectra and gain detailed insights into the molecular environment of the ornithine-derived nitrogen as it is incorporated into larger biomolecules. nih.gov

Another novel strategy involves using ¹⁵N labeling for genome mining and natural product discovery in microorganisms like cyanobacteria. nih.gov Researchers can cultivate organisms with a ¹⁵N-labeled nitrogen source, such as ¹⁵N-labeled ornithine or its metabolic precursors. By comparing the mass spectra of metabolites from ¹⁵N-enriched and unenriched cultures, nitrogen-containing compounds can be readily identified. nih.gov This method allows scientists to match the number of nitrogen atoms in a newly discovered secondary metabolite to the predictions from its biosynthetic gene cluster, thereby linking a compound to its genetic origin. nih.gov Advanced spectroscopic methods, including Fourier-transform infrared (FTIR) and cavity-enhanced Raman spectroscopy (CERS), further enhance specificity by allowing for the in-situ, quantitative analysis of different ¹⁴N/¹⁵N-isotopomers of gaseous metabolic byproducts, providing a dynamic view of nitrogen transformation pathways. rsc.org

Integration with Advanced Omics Technologies (e.g., Transcriptomics, Proteogenomics) for Multi-Layered Biological Understanding

The integration of stable isotope tracing with omics technologies is providing a more holistic view of biological systems. Using DL-Ornithine:HCl (alpha-¹⁵N) as a tracer within a multi-omics framework enables researchers to connect changes in gene expression (transcriptomics) with protein abundance (proteomics) and metabolic fluxes, yielding a multi-layered understanding of cellular regulation.

A prime example is in the field of quantitative proteomics. nih.gov Metabolic labeling with ¹⁵N is considered a gold standard for accurate protein quantification. plos.org An entire organism, cell culture, or protein set is labeled with ¹⁵N to create a "heavy" internal standard. This standard is then mixed with an unlabeled "light" sample from a different experimental condition. Because the samples are mixed at the earliest stage, any subsequent protein loss affects both heavy and light samples equally, preserving the accuracy of the ratio between them. nih.gov By tracing the incorporation of the ¹⁵N label from ornithine into the proteome, scientists can precisely quantify changes in protein levels in response to stimuli or disease. nih.gov

This proteomic data can be layered with transcriptomic analysis to unravel complex biological processes. For instance, multi-omics studies have investigated the role of ornithine metabolism in cancer. By combining metabolomic and transcriptomic analyses, researchers identified that ornithine decarboxylase and its metabolic products were key contributors to chemotherapy resistance in pancreatic cancer cells. nih.govnih.gov The use of ¹⁵N-ornithine in such a framework would allow for the direct measurement of the flux through this pathway, linking gene expression levels of ornithine decarboxylase to the actual rate of polyamine synthesis and subsequent changes in the proteome, thereby providing a powerful, integrated view of the molecular mechanisms of drug resistance. nih.gov

Application in Systems Biology and Multi-Scale Modeling of Metabolic Processes

In systems biology, Genome-Scale Metabolic Models (GEMs) are used to simulate the metabolic capabilities of an organism and predict its phenotype. mdpi.com Data from stable isotope tracing experiments are crucial for validating and constraining these models. DL-Ornithine:HCl (alpha-¹⁵N) provides a vital experimental input for these sophisticated computational frameworks by allowing for the precise quantification of nitrogen metabolic fluxes.

A key application is in ¹⁵N-Metabolic Flux Analysis (MFA), a technique that quantifies the rates of metabolic reactions within a cell. By introducing ¹⁵N-labeled ornithine and measuring the distribution of the ¹⁵N isotope in downstream metabolites, researchers can calculate the flux of nitrogen through various interconnected pathways. This approach has been significantly enhanced by dual-labeling studies using both ¹³C and ¹⁵N tracers. biorxiv.org This dual-isotope tracing, coupled with Bayesian modeling, allows for the simultaneous quantification of both carbon and nitrogen fluxes throughout the entire metabolic network, providing a comprehensive picture of cellular metabolism. biorxiv.org

The data generated from ¹⁵N-ornithine tracing can be used to refine multi-scale models that describe metabolic processes from the cellular to the whole-organism level. For example, flux data can inform models that integrate transcriptomic and metabolomic data to characterize the different layers of metabolic regulation. plos.org By comparing predicted flux distributions from a GEM with experimentally measured fluxes from ¹⁵N-MFA, scientists can identify gaps in the model and improve its predictive accuracy. tees.ac.uk This iterative process of modeling and experimentation is fundamental to systems biology and is essential for understanding complex metabolic diseases and designing targeted therapeutic strategies.

Modeling ApproachKey Role of ¹⁵N-Ornithine Tracer DataBiological Question AddressedRelevant Technologies
Metabolic Flux Analysis (MFA)Provides quantitative data on the rate of nitrogen flow through specific pathways.What is the activity of the urea (B33335) cycle or polyamine synthesis under different conditions?Mass Spectrometry (MS), NMR
Genome-Scale Metabolic Models (GEMs)Used to constrain model predictions and validate network stoichiometry.How does the entire metabolic network adapt to genetic or environmental perturbations?Constraint-Based Modeling, Multi-Omics Integration
¹³C/¹⁵N Dual Isotope TracingEnables simultaneous quantification of both carbon and nitrogen fluxes.How are carbon and nitrogen metabolism coordinated in the cell?High-Resolution MS, Bayesian Modeling

Expanding the Scope to Diverse Biological Models and Environmental Contexts

The fundamental role of ornithine in nitrogen metabolism makes DL-Ornithine:HCl (alpha-¹⁵N) a versatile tracer applicable to a wide array of biological systems and environmental contexts. Research is continuously expanding beyond traditional cell culture and microbial systems to more complex, multicellular organisms.

¹⁵N metabolic labeling has been successfully applied to numerous model organisms, providing insights into their unique physiology. These include:

Microorganisms: Studies in E. coli, cyanobacteria, and mycobacteria use ¹⁵N tracers to investigate nitrogen assimilation, natural product biosynthesis, and the metabolic pathways of pathogens. nih.govrsc.orgbiorxiv.org

Plants: In Arabidopsis, ¹⁵N labeling helps to elucidate nitrogen uptake from the soil, amino acid metabolism, and protein turnover. frontiersin.org

Algae: The model system Chlamydomonas reinhardtii has been used in ¹⁵N labeling experiments to monitor proteome dynamics in response to environmental stress. nih.gov

Invertebrates: The technique has been extended to multicellular organisms like the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster to study developmental biology. nih.gov

Mammals: Stable isotope labeling in mammals (SILAM), using ¹⁵N-enriched diets, has been developed for rodents. plos.org This allows for highly accurate quantitative proteomics to study complex processes in different tissues, such as the brain and plasma, in mouse models of human diseases. nih.govplos.org

The application of ¹⁵N tracers is not limited to laboratory models. In environmental science, these isotopes are used to trace nitrogen cycling in ecosystems, such as tracking the fate of nitrogen fertilizers in soil and their uptake by plants. This broad applicability underscores the tracer's importance in fields ranging from molecular biology to ecology.

Methodological Refinements for Enhanced Sensitivity, Throughput, and Data Accuracy in ¹⁵N Tracing

Continuous advancements in analytical instrumentation and computational methods are refining ¹⁵N tracing studies, leading to greater sensitivity, higher throughput, and more accurate data. These methodological improvements are critical for extracting meaningful biological information from complex isotopic labeling experiments.

Analytical Technology: The sensitivity of mass spectrometry (MS) continues to improve, enabling the detection and quantification of ¹⁵N enrichment in very small sample amounts. Techniques like isotope tracing-mass spectrometry imaging (iso-imaging) now allow for the spatial resolution of metabolic activity within tissues, visualizing where ¹⁵N-labeled nutrients are being utilized. nih.gov High-resolution NMR spectroscopy remains a powerful, non-destructive tool for resolving specific ¹⁵N-labeled sites within molecules. nih.gov

Computational Tools: The complexity of data from ¹⁵N labeling experiments has necessitated the development of specialized software. Tools like Protein Prospector and frameworks such as IOMIQS have been created to automate peptide identification and quantification from ¹⁵N shotgun proteomics data. nih.govfrontiersin.org A critical aspect of data processing is the correction for natural isotope abundance and the purity of the isotopic tracer. researchgate.net Incomplete labeling, where not all nitrogen atoms are replaced by ¹⁵N, can introduce errors in quantification. frontiersin.org Modern software incorporates algorithms to correct for these factors, significantly improving the accuracy and precision of the final results. researchgate.net

Experimental Design: The use of ¹⁵N-labeled proteomes as global internal standards in quantitative proteomics is a key methodological refinement that minimizes sample-to-sample variability. plos.orgnih.gov By mixing the labeled standard with each unlabeled sample prior to processing, this strategy corrects for systematic errors that can occur during sample preparation and analysis, leading to highly reliable and reproducible quantification. plos.org

Area of RefinementSpecific AdvancementImpact on Research
Analytical InstrumentationIsotope Tracing-Mass Spectrometry Imaging (iso-imaging)Enables spatial visualization of metabolic fluxes within tissues.
Computational AnalysisSoftware for automated data processing (e.g., Protein Prospector)Increases throughput and reproducibility of quantitative proteomics.
Data AccuracyAlgorithms to correct for incomplete labeling and natural isotope abundanceImproves the precision and reliability of quantification.
Experimental StrategyUse of ¹⁵N-labeled organisms/proteomes as internal standardsReduces systematic error and enhances comparability across samples.

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing the purity and isotopic enrichment of DL-Ornithine:HCl (α-15N)?

  • Methodological Answer : Purity and isotopic enrichment are typically assessed using a combination of high-performance liquid chromatography (HPLC) for chemical purity, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) to quantify 15N incorporation. For isotopic validation, 15N NMR or isotope ratio mass spectrometry (IRMS) is recommended. Ensure calibration with certified reference materials (e.g., 15N-labeled amino acid standards) to avoid systematic errors .

Q. How should researchers design experiments to assess the stability of DL-Ornithine:HCl under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Pre-irradiation stability : Store samples at controlled relative humidity (e.g., 35% RH) and temperature (25°C ± 3°C) in dark/light conditions for ≥50 days, with periodic EPR measurements to detect unintended radical formation .
  • Post-irradiation stability : Irradiate samples (e.g., 5–30 kGy) and monitor EPR signal decay over 150 days. Use sealed containers to minimize humidity effects, as DL-Ornithine rods exhibit <5% signal variation across 0–100% RH .

Q. What protocols are recommended for synthesizing isotopically labeled DL-Ornithine:HCl (α-15N)?

  • Methodological Answer : Synthesis involves incorporating 15N at the α-amino position via enzymatic or chemical amination of labeled precursors. Post-synthesis, purify using recrystallization in ethanol/HCl, and verify isotopic enrichment via 15N NMR (δ ~30–40 ppm for α-15N) or MS. Ensure stoichiometric HCl incorporation by titration .

Advanced Research Questions

Q. How can DL-Ornithine:HCl (α-15N) concentration be optimized in EPR dosimetry to achieve linear dose-response relationships?

  • Methodological Answer : Conduct dose-response experiments with varying concentrations (e.g., 10–20% w/w DL-Ornithine in ethylene vinyl acetate/paraffin wax matrices). Use γ-irradiation (1–50 kGy) and measure EPR signal intensity (g = 2.033, hyperfine coupling constant A = 2.325 mT). Linear response is observed up to 30 kGy for 10% concentration; higher concentrations (>20%) may introduce signal saturation due to radical recombination .

Q. How can contradictions in EPR signal decay rates between powdered and polymer-embedded DL-Ornithine:HCl be resolved?

  • Methodological Answer : Matrix effects significantly influence stability. Powdered samples show ~10% signal decay within 5 days post-irradiation due to oxygen exposure, while polymer-embedded rods (e.g., paraffin wax) stabilize radicals via reduced O2 permeability. To resolve discrepancies, conduct parallel experiments comparing both forms under inert (N2) vs. ambient atmospheres .

Q. What methodologies validate the absence of matrix interference in DL-Ornithine:HCl (α-15N) dosimeters when using copolymer binders?

  • Methodological Answer : Perform blank EPR measurements on unirradiated matrices (e.g., ethylene vinyl acetate/paraffin wax) to confirm no intrinsic signals. Post-irradiation, compare radical yields (G-values) of pure DL-Ornithine (G = 0.3551 ± 0.03) vs. composite rods. Statistical analysis (e.g., ANOVA) should confirm no significant difference (p > 0.05) in signal intensity between free and embedded forms .

Q. What advanced statistical approaches address dose-response non-linearities in high-dose (>50 kGy) DL-Ornithine:HCl dosimetry?

  • Methodological Answer : For non-linear regions (>30 kGy), apply polynomial or sigmoidal curve fitting (e.g., Boltzmann equation) to model dose-response relationships. Use Monte Carlo simulations to quantify uncertainty in dose estimation, incorporating variables like humidity (±5% signal variation) and temperature (±1°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.